molecular formula C28H20F3N7O3 B3324150 1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid CAS No. 1807607-72-2

1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B3324150
CAS No.: 1807607-72-2
M. Wt: 559.5 g/mol
InChI Key: UOTFILZVVPQYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C28H20F3N7O3 and its molecular weight is 559.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 559.15797201 g/mol and the complexity rating of the compound is 912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Nilotinib metabolite P36.5 primarily targets the BCR-ABL, c-kit, and PDGF . These targets play a crucial role in the progression of various leukemias, including chronic myeloid leukemia (CML) .

Mode of Action

The compound acts as a transduction inhibitor . It inhibits the tyrosine kinase activity of the BCR-ABL protein . This inhibition is achieved by binding to the ATP-binding site of BCR-ABL, thereby preventing the phosphorylation and activation of the protein .

Biochemical Pathways

The primary biochemical pathway affected by Nilotinib metabolite P36.5 is the BCR-ABL signaling pathway . By inhibiting the tyrosine kinase activity of the BCR-ABL protein, the compound disrupts the signaling pathway, leading to a decrease in the proliferation of leukemic cells .

Pharmacokinetics

Nilotinib is rapidly absorbed, with a peak serum concentration approximately 3 hours after dosing . The metabolism of Nilotinib is primarily via hepatic cytochrome P450 (CYP) 3A4 . It is tightly bound to plasma proteins and transported to the liver, where CYP3A4 metabolizes it through oxidation and hydroxylation pathways to form Nilotinib carboxylic acid and Nilotinib N-oxide . Nilotinib has a half-life of approximately 17 hours with greater than 90% eliminated in feces .

Result of Action

The inhibition of the BCR-ABL protein’s tyrosine kinase activity by Nilotinib metabolite P36.5 results in a decrease in the proliferation of leukemic cells . This leads to a reduction in the progression of diseases such as CML .

Action Environment

The action of Nilotinib metabolite P36.5 can be influenced by various environmental factors. For instance, the bioavailability of Nilotinib is increased by up to 82% when given with a high-fat meal compared with the fasted state . Additionally, the induction of CYP3A4 with rifampicin significantly reduces exposure to Nilotinib, while the inhibition of CYP3A with ketoconazole significantly increases exposure to Nilotinib .

Properties

IUPAC Name

1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20F3N7O3/c1-16-4-5-17(9-23(16)37-27-33-8-6-22(36-27)18-3-2-7-32-13-18)25(39)35-20-10-19(28(29,30)31)11-21(12-20)38-14-24(26(40)41)34-15-38/h2-15H,1H3,(H,35,39)(H,40,41)(H,33,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTFILZVVPQYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F3N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807607-72-2
Record name 1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807607722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-((4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOYL)AMINO)-5-(TRIFLUOROMETHYL)PHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4WJ4450U9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 3
1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 5
1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.